2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
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Overview
Description
2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, an allyl group, and a phenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, often using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group is incorporated through a nucleophilic substitution reaction, where a phenyl halide reacts with the triazole intermediate.
Formation of the Acetamide Moiety: The final step involves the reaction of the triazole derivative with 2-methylphenyl acetic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the phenyl group, leading to hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group, where various nucleophiles can replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like thiols, amines, and halides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, hydrogenated triazoles, and various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is studied for its potential as a bioactive molecule. It exhibits antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
The compound’s pharmacological properties are explored in medicine, particularly for its potential therapeutic applications. Its ability to interact with various biological targets makes it a promising lead compound in the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the allyl and phenyl groups enhance its binding affinity and specificity. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide
- 2-[(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H20N4OS |
---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H20N4OS/c1-3-13-24-19(16-10-5-4-6-11-16)22-23-20(24)26-14-18(25)21-17-12-8-7-9-15(17)2/h3-12H,1,13-14H2,2H3,(H,21,25) |
InChI Key |
JUIUCWNVCVGYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=C3 |
Origin of Product |
United States |
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